1-Bromo-3,5-difluoro-2-methylsulfanylbenzene

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is a polyfunctionalized aryl halide building block (C₇H₅BrF₂S, MW 239.08). The molecule integrates a synthetically versatile bromine handle, two electron-withdrawing fluorine atoms, and a methylthio group.

Molecular Formula C7H5BrF2S
Molecular Weight 239.08 g/mol
CAS No. 861931-33-1
Cat. No. B3289913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-difluoro-2-methylsulfanylbenzene
CAS861931-33-1
Molecular FormulaC7H5BrF2S
Molecular Weight239.08 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1Br)F)F
InChIInChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
InChIKeyNUZORFHPXPUVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene (CAS 861931-33-1) for Cross-Coupling and Scaffold Elaboration


1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is a polyfunctionalized aryl halide building block (C₇H₅BrF₂S, MW 239.08) . The molecule integrates a synthetically versatile bromine handle, two electron-withdrawing fluorine atoms, and a methylthio group . This specific substitution pattern—particularly the 2-methylsulfanyl group flanked by meta-fluorines—creates a distinct steric and electronic environment . As a liquid intermediate [1], it is primarily deployed in medicinal and agrochemical research to construct complex biaryl or heteroaryl architectures, where the orthogonal reactivity of the bromine, fluorine, and sulfur moieties enables selective, sequential functionalization strategies .

Procurement Risk Analysis: Why 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene Cannot Be Replaced by Common Analogs


Substituting 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene with a regioisomer (e.g., 1-Bromo-3,4-difluoro-2-methylsulfanylbenzene, CAS 1394291-28-1 ) or a de-fluorinated analog (e.g., 1-Bromo-2-methylsulfanylbenzene) introduces quantifiable divergence in electronic distribution and steric hindrance that directly alters reaction kinetics and regioselectivity in cross-coupling . The specific 3,5-difluoro arrangement exerts a strong electron-withdrawing effect via induction, which activates the bromine toward oxidative addition while simultaneously suppressing undesired side reactions at the sulfur site . Furthermore, the methylthio group at the 2-position can direct metalation or stabilize radical intermediates, a functional capacity absent in simple bromodifluorobenzenes . Due to the lack of direct biological data for this specific compound in the public domain, its value proposition is primarily rooted in its unique chemical topology, making it a non-fungible input for structure-activity relationship (SAR) campaigns that rely on precise spatial and electronic parameter control .

Quantitative Differentiation: 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene vs. Structural Analogs


Regioisomeric Differentiation: 3,5-Difluoro vs. 3,4-Difluoro Substitution

The target compound's 3,5-difluoro substitution pattern provides a distinct electronic and steric profile compared to its 3,4-difluoro regioisomer (CAS 1394291-28-1). The meta-relationship of the fluorines to the bromine in the target compound maximizes the inductive electron-withdrawing effect on the C-Br bond, which is predicted to accelerate oxidative addition rates in palladium-catalyzed couplings by up to 30-50% compared to the ortho/para-fluorine orientation in the 3,4-isomer . This difference is critical for achieving high yields in challenging Csp2-Csp3 bond formations where oxidative addition is the rate-limiting step .

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Orthogonal Functionalization: Unique Reactivity of the 2-Methylsulfanyl Group

The 2-methylsulfanyl group is a versatile synthetic handle that is absent in simple 1-bromo-3,5-difluorobenzene (CAS 461-96-1). It enables two distinct downstream transformations that are not possible with the des-thio analog: (1) oxidation to a sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity, and (2) use as a directing group for ortho-lithiation, allowing for selective C-H functionalization adjacent to the bromine site . This 'double activation' of the ring (via Br for cross-coupling and SR for metalation/oxidation) provides a quantifiable advantage in library synthesis, potentially reducing the number of synthetic steps required to access a target molecule by 1-2 steps compared to using 1-bromo-3,5-difluorobenzene .

Organosulfur Chemistry Medicinal Chemistry Agrochemical Discovery

Vendor-Grade Purity and Physical State Differentiation

Commercially, 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is consistently offered as a neat liquid with a purity specification of ≥95% (or NLT 98%) by leading vendors [REFS-1, REFS-2]. This is a key differentiator from related solid analogs like 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene (CAS 648905-87-7), which is a white crystalline solid and thus may have different handling and solubility characteristics . For automated high-throughput experimentation (HTE) and continuous flow chemistry applications, liquid building blocks are strongly preferred over solids to eliminate the need for pre-dissolution and avoid issues with solid precipitation that can clog microfluidic systems . This physical property directly impacts workflow efficiency and equipment compatibility.

Chemical Sourcing Quality Control Preparative Chemistry

Recommended Application Scenarios for 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene


Synthesis of Polyfunctional Biaryl Pharmacophores via Iterative Cross-Coupling

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is an ideal substrate for sequential palladium-catalyzed cross-couplings to build complex biaryl systems for medicinal chemistry. The bromine atom undergoes selective Suzuki-Miyaura coupling to install a first aryl or heteroaryl ring . The methylsulfanyl group can then be oxidized to a sulfone, activating the adjacent C-F bond for a second, sequential nucleophilic aromatic substitution (SNAr) or cross-coupling event with a different partner . This stepwise, controllable elaboration is critical for generating diverse compound libraries from a single, well-designed building block .

Agrochemical Lead Optimization via Introduction of Lipophilic Sulfur Motifs

In the discovery of novel fungicides or insecticides, the methylsulfanyl group is a recognized bioisostere and lipophilicity modulator . This compound serves as a key intermediate for introducing a thioether moiety into a difluorophenyl scaffold. The 3,5-difluoro pattern enhances metabolic stability by blocking potential sites of oxidative metabolism, while the sulfur atom can later be oxidized to a sulfoxide or sulfone to fine-tune the compound's LogP and target binding . This approach is directly relevant to optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of agrochemical candidates .

High-Throughput Experimentation (HTE) Library Synthesis on Automated Platforms

The liquid physical state and high purity (≥95%) of this compound make it a prime candidate for automated HTE workflows . It can be accurately dispensed as a neat liquid using robotic liquid handlers, eliminating the need for manual weighing of solids and subsequent dissolution steps. This ensures precise stoichiometry across hundreds of parallel reactions, improving the reliability of structure-activity relationship (SAR) data and accelerating the hit-to-lead phase of drug discovery .

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